molecular formula C13H17NO5 B554339 (2S,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate CAS No. 57224-63-2

(2S,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate

Cat. No. B554339
CAS RN: 57224-63-2
M. Wt: 267.28 g/mol
InChI Key: LPBSHGLDBQBSPI-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate” is a chemical compound with the molecular formula C13H17NO5 . It’s a compound that can be found in various chemical databases and is used for various purposes .

Scientific Research Applications

Peptide Synthesis

Z-Thr-OMe is primarily used in the synthesis of peptides. It acts as an amino acid derivative that can be incorporated into peptides through standard peptide coupling reactions. The benzyloxy carbonyl (Z) group serves as a protecting group for the amino function during synthesis, which can be removed under mild hydrogenolysis conditions .

Safety and Hazards

The safety and hazards associated with “(2S,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate” would be detailed in its Material Safety Data Sheet (MSDS). This would include information on its toxicity, handling precautions, and disposal methods .

properties

IUPAC Name

methyl (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17)/t9-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZWAOJFQFYYIX-KOLCDFICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate

Q & A

Q1: What structural insights about Z-Thr-OMe and its glycosylated derivatives can be obtained from NMR studies?

A1: ¹H NMR studies on Z-Thr-OMe, Z-Thr-Ala-OMe, Z-Ala-Thr-OMe, and their glycosylated counterparts, particularly those incorporating 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-galactopyranose (AcGalNAc), suggest a potential intramolecular hydrogen bond. This bond forms between the NαH of the threonine residue and the N-acetyl carbonyl group of the attached carbohydrate moiety []. This interaction appears to be influenced by the neighboring amino acids on the C-terminal side of threonine, suggesting a dependence on the peptide sequence.

Q2: How does the conformation of glycosylated Z-Thr-OMe contribute to our understanding of glycoprotein structure?

A2: The intramolecular hydrogen bond observed in glycosylated Z-Thr-OMe implies a specific conformational preference. The carbohydrate moiety orients itself roughly perpendicular to the peptide backbone to facilitate this interaction []. This preferred orientation minimizes steric clashes, which is particularly relevant in biological systems like human erythrocyte glycophorin, where clustered O-glycosidically linked threonine (or serine) residues are common. This conformational constraint might also play a role in the function of antifreeze glycoproteins.

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